molecular formula C8H10BClO3 B1592837 (2-Chloro-5-ethoxyphenyl)boronic acid CAS No. 913835-30-0

(2-Chloro-5-ethoxyphenyl)boronic acid

Cat. No.: B1592837
CAS No.: 913835-30-0
M. Wt: 200.43 g/mol
InChI Key: LIFPTULDIUUUBK-UHFFFAOYSA-N
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Description

(2-Chloro-5-ethoxyphenyl)boronic acid, or 2CEPBA, is a boronic acid derivative that has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of a variety of organic molecules, and it has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Fluorescence Quenching and Sensing Applications Boronic acid derivatives are investigated for their fluorescence quenching properties, which are significant for sensing applications. Studies on derivatives such as 5-chloro-2-methoxyphenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols have shown negative deviation from the Stern–Volmer equation, indicating potential for fluorescence-based sensors and molecular probes. The fluorescence quenching mechanism involving these compounds suggests their utility in developing sensitive analytical tools for detecting various substances (H. S. Geethanjali et al., 2015; H. S. Geethanjali et al., 2015).

Catalysis and Organic Synthesis Boronic acids serve as catalysts and intermediates in organic synthesis, showcasing their versatility in forming covalent bonds with hydroxy groups. This ability facilitates electrophilic and nucleophilic activation in various organic reactions, such as amide formation from amines and Friedel-Crafts-type reactions. Boronic acid catalysis exemplifies their role in enhancing reaction conditions, displaying high atom economy by avoiding wasteful stoichiometric activation (D. Hall, 2019).

Biomedical Applications In the biomedical domain, boronic acid polymers have been developed for their potential in treating diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility properties make them suitable for creating functional biomaterials. The development of boronic acid-containing polymers highlights the expanding role of these compounds in designing new therapeutic strategies and drug delivery systems (J. Cambre & B. Sumerlin, 2011).

Chemical Sensing and Molecular Recognition Boronic acids are also prominent in chemical sensing and molecular recognition, exploiting their ability to complex with diols and polyols under neutral conditions. This feature is instrumental in designing sensors and receptors for detecting carbohydrates and other biologically relevant molecules, underscoring their significance in diagnostic and therapeutic applications (Meenakshi Dowlut & D. Hall, 2006).

Safety and Hazards

Harmful by inhalation, skin contact, and ingestion; causes skin and eye irritation; may cause respiratory irritation .

  • Future Directions

    • Researchers continue to explore novel chemistries using boron compounds like (2-Chloro-5-ethoxyphenyl)boronic acid for emergent sciences.
  • Mechanism of Action

    Target of Action

    The primary target of (2-Chloro-5-ethoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

    Mode of Action

    This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

    Biochemical Pathways

    The biochemical pathway affected by this compound is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .

    Pharmacokinetics

    It is known that the compound is relatively stable and readily prepared

    Result of Action

    The molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds, depending on the specific context of the reaction .

    Action Environment

    The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment could potentially influence the action of this compound. Additionally, the compound is generally environmentally benign , suggesting that it may be stable under a variety of environmental conditions.

    Biochemical Analysis

    Biochemical Properties

    (2-Chloro-5-ethoxyphenyl)boronic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with diol-containing molecules, such as saccharides and catechols. The compound forms five-membered boronate esters with these diols, which can interfere with signaling pathways and enzyme activities . Additionally, this compound can bind to nucleophilic amino acid side chains, such as serine, further influencing biochemical processes .

    Cellular Effects

    This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with diol-containing molecules can alter signaling pathways, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of this compound used in the experiments .

    Molecular Mechanism

    The molecular mechanism of this compound involves its ability to form reversible covalent bonds with diols and nucleophilic amino acid side chains. This interaction can inhibit or activate enzymes, depending on the specific biochemical context. For example, the compound can inhibit enzymes that rely on diol-containing cofactors by forming boronate esters, thereby preventing the enzyme from functioning correctly. Additionally, this compound can modulate gene expression by interfering with signaling pathways that regulate transcription factors .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis or other degradation processes. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activities .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity .

    Metabolic Pathways

    This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting or activating enzymes that play critical roles in metabolic processes. For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle by forming boronate esters with diol-containing cofactors. This inhibition can lead to changes in metabolite levels and overall metabolic activity .

    Transport and Distribution

    The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .

    Subcellular Localization

    The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, this compound can be localized to the nucleus, where it can modulate gene expression by interacting with transcription factors. Alternatively, the compound can be targeted to the mitochondria, where it can influence metabolic activities by interacting with enzymes involved in energy production .

    Properties

    IUPAC Name

    (2-chloro-5-ethoxyphenyl)boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H10BClO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LIFPTULDIUUUBK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=C(C=CC(=C1)OCC)Cl)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10BClO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50624593
    Record name (2-Chloro-5-ethoxyphenyl)boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50624593
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    200.43 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    913835-30-0
    Record name (2-Chloro-5-ethoxyphenyl)boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50624593
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Chloro-5-ethoxybenzeneboronic acid
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    Add, dropwise, 5.5 mL (8.8 mmol) of a 1.6N solution of butyllithium in hexane in the space of 30 min to a solution of 2.38 g (8.4 mmol) of 1-chloro-2-iodo-4-ethoxybenzene in 50 mL of anhydrous THF cooled under argon to −78° C. After 2 h at −70° C., add 1.74 g (9.2 mmol) of triisopropyl borate and stir the reaction mixture for 3 h at room temperature, then distribute in 200 mL of EtOAc/HCl aq 5N 1:1 mixture. Wash the organic phase with 50 mL of water, dry over Na2SO4 and concentrate under reduced pressure. Purify the residue obtained by silica gel column chromatography, eluting with a DCM/methanol gradient from 0 to 10% of methanol. After concentration under reduced pressure, we obtain 990 mg of (2-chloro-5-ethoxyphenyl)boronic acid, in the form of oil.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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